molecular formula C24H23N3O4S B6051182 N-[2-(4-benzylpiperidine-1-carbonyl)-5-nitrophenyl]thiophene-2-carboxamide

N-[2-(4-benzylpiperidine-1-carbonyl)-5-nitrophenyl]thiophene-2-carboxamide

Cat. No.: B6051182
M. Wt: 449.5 g/mol
InChI Key: FKQSATYNMGBBAD-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperidine-1-carbonyl)-5-nitrophenyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a thiophene ring, a nitrophenyl group, and a benzylpiperidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzylpiperidine-1-carbonyl)-5-nitrophenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the core thiophene ring. The thiophene ring can be synthesized through a series of reactions involving sulfur and carbon sources under controlled conditions. The nitrophenyl group is then introduced via nitration reactions, which require strong acids like nitric acid and sulfuric acid.

The benzylpiperidine moiety is synthesized separately through a series of reactions involving benzyl chloride and piperidine under basic conditions. The final step involves coupling the benzylpiperidine moiety with the nitrophenyl-substituted thiophene ring using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzylpiperidine-1-carbonyl)-5-nitrophenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-benzylpiperidine-1-carbonyl)-5-nitrophenyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-benzylpiperidine-1-carbonyl)-5-nitrophenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its nitrophenyl group may interact with cellular proteins, altering their function and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-benzylpiperidine-1-carbonyl)-5-nitrophenyl]furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-[2-(4-benzylpiperidine-1-carbonyl)-5-nitrophenyl]pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a thiophene ring.

Uniqueness

N-[2-(4-benzylpiperidine-1-carbonyl)-5-nitrophenyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its furan and pyrrole analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-[2-(4-benzylpiperidine-1-carbonyl)-5-nitrophenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c28-23(22-7-4-14-32-22)25-21-16-19(27(30)31)8-9-20(21)24(29)26-12-10-18(11-13-26)15-17-5-2-1-3-6-17/h1-9,14,16,18H,10-13,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQSATYNMGBBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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